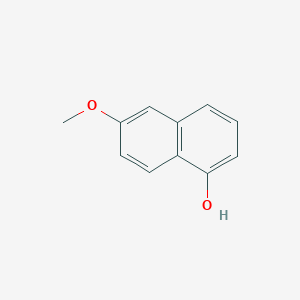

6-Methoxynaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSENSUXVOOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451645 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22604-07-5 | |

| Record name | 6-methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxynaphthalene Based Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds. In the case of 6-methoxynaphthalen-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups, as well as their positions on the naphthalene (B1677914) ring. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the oxygen of the methoxy group will have a characteristic chemical shift around 55-60 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons bearing the hydroxyl and methoxy groups showing significant shifts. For instance, in related methoxy-substituted flavonoids, the methoxy carbon chemical shift is a reliable indicator of its position on the aromatic ring. semanticscholar.org

To illustrate the expected chemical shifts, the following table provides predicted ¹H and ¹³C NMR data for this compound based on the analysis of similar compounds and established NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.1 - 7.3 | C-1 |

| H-3 | 7.3 - 7.5 | C-2 |

| H-4 | 7.8 - 8.0 | C-3 |

| H-5 | 7.2 - 7.4 | C-4 |

| H-7 | 7.0 - 7.2 | C-4a |

| H-8 | 7.6 - 7.8 | C-5 |

| OCH₃ | 3.9 - 4.1 | C-6 |

| OH | Variable | C-7 |

| C-8 | ||

| C-8a | ||

| OCH₃ |

Note: These are predicted values and may differ from experimental data.

Heteronuclear Single Quantum Coherence (HSQC) NMR for Ligand-Protein Interaction Analysis

The Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful two-dimensional technique used to correlate the chemical shifts of a proton with the chemical shift of a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. In the context of 6-methoxynaphthalene-based structures, HSQC is particularly valuable for studying their interactions with biological macromolecules, such as proteins. libretexts.org

By isotopically labeling a protein with ¹⁵N, a ¹H-¹⁵N HSQC spectrum can be generated, where each peak corresponds to a specific amide proton in the protein backbone. When a ligand like this compound binds to the protein, it can induce chemical shift perturbations (CSPs) in the HSQC spectrum. These perturbations, observed as shifts in the positions of specific peaks, can be used to map the ligand-binding site on the protein surface. nih.govnih.gov Residues in or near the binding pocket will typically show the most significant changes in their chemical environment upon ligand binding, leading to noticeable shifts in their corresponding HSQC peaks. This method allows for the identification of the amino acid residues involved in the interaction, providing crucial insights into the binding mode and affinity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₀O₂), the molecular weight is 174.19 g/mol . manchesterorganics.combuyersguidechem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural confirmation. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak. libretexts.org For this compound, key fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the substituents.

Expected fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 159. This is a common fragmentation for methoxy-substituted aromatic compounds. miamioh.edu

Loss of a formyl radical (•CHO): Cleavage of the C-O bond of the methoxy group and rearrangement could lead to the loss of a formyl radical, producing a fragment at m/z 145.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion could lose a molecule of CO, a common fragmentation for phenols, which would lead to a fragment at m/z 145.

Cleavage of the naphthalene ring: At higher energies, the stable naphthalene ring system can also fragment, leading to a complex pattern of smaller ions.

The following table summarizes the expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 174 | [C₁₁H₁₀O₂]⁺ | M⁺ (Molecular Ion) |

| 159 | [C₁₀H₇O₂]⁺ | •CH₃ |

| 145 | [C₁₀H₉O]⁺ | •CHO or H• + CO |

| 115 | [C₉H₇]⁺ | Further fragmentation |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a distinct molecular fingerprint that can be used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups and the naphthalene skeleton. Key expected vibrational modes include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: The methyl group of the methoxy substituent will show stretching vibrations in the region of 2850-2960 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring will appear as a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected in the 1200-1275 cm⁻¹ region, and the C-O stretch of the hydroxyl group will appear in the 1000-1200 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring will give rise to characteristic strong absorption bands in the 650-900 cm⁻¹ region, which can be diagnostic of the positions of the substituents.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Sharp, Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Sharp, Medium |

| Aromatic C=C Stretch | 1450 - 1650 | Sharp, Variable |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Phenol) | 1000 - 1200 | Strong |

| Out-of-Plane C-H Bending | 650 - 900 | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

A hypothetical crystal structure of this compound would likely exhibit the following features:

Planarity: The naphthalene ring system would be largely planar.

Hydrogen Bonding: The hydroxyl group would participate in intermolecular hydrogen bonding, forming chains or networks of molecules.

π-π Stacking: The aromatic rings would likely engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The following table presents typical crystallographic parameters that would be determined from an X-ray diffraction study.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in a molecule.

The naphthalene ring system in this compound is a strong chromophore, and the presence of the hydroxyl and methoxy substituents will influence the position and intensity of the absorption bands. As the extent of conjugation in a molecule increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift). utoronto.ca

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π → π* transitions of the naphthalene ring. Typically, naphthalene itself shows absorption maxima around 220 nm, 275 nm, and 312 nm. The presence of the electron-donating hydroxyl and methoxy groups is expected to cause a bathochromic shift in these absorption bands. msu.edu

The following table summarizes the expected UV-Vis absorption characteristics for this compound.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~230 - 250 | High |

| π → π | ~280 - 300 | Medium |

| π → π* | ~320 - 340 | Low |

Note: The exact λmax and molar absorptivity values can be influenced by the solvent used for the measurement.

Computational Chemistry and Theoretical Modeling of 6 Methoxynaphthalene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for systems such as 6-methoxynaphthalen-1-ol.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), are employed to predict its equilibrium structure, including precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching and bending of bonds, which are valuable for interpreting experimental spectroscopic data.

Illustrative Data: Optimized Geometrical Parameters The following table presents the kind of data obtained from a DFT geometry optimization. The values are representative examples for a naphthalene (B1677914) derivative and not specific experimental or calculated results for this compound.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C1-O1 (hydroxyl) | 1.36 Å |

| Bond Length | C6-O2 (methoxy) | 1.37 Å |

| Bond Length | O2-C11 (methyl) | 1.43 Å |

| Bond Angle | C2-C1-O1 | 119.5° |

| Bond Angle | C5-C6-O2 | 118.0° |

| Bond Angle | C6-O2-C11 | 117.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy relates to the electron affinity and signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krd A small energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, analysis of the HOMO and LUMO distributions would reveal that the electron density of the HOMO is likely concentrated around the electron-rich naphthalene ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. The LUMO is typically distributed over the aromatic system. This information helps in predicting how the molecule will interact with other reagents.

Illustrative Data: Quantum Chemical Reactivity Descriptors This table shows typical quantum chemical parameters derived from FMO analysis. The values are for illustrative purposes.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.60 |

| Ionization Potential (I) | ≈ -EHOMO | 5.85 |

| Electron Affinity (A) | ≈ -ELUMO | 1.25 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. This tool is exceptionally useful for identifying the sites of electrophilic and nucleophilic reactivity. dntb.gov.ua

Typically, red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are electron-rich and susceptible to attack by electrophiles. Yellow and green regions represent intermediate potential, while blue areas denote positive electrostatic potential, which are electron-poor and attractive to nucleophiles. researchgate.net For this compound, the MEP surface would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site.

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. nih.gov

These calculations can predict how properties like molecular geometry, dipole moment, and electronic transition energies change from the gas phase to a solution phase. For this compound, studying solvent effects is crucial for understanding its behavior in biological systems or as a reactant in solution. Solvents can alter the HOMO-LUMO energy gap, which in turn affects the molecule's UV-Vis absorption spectrum. edu.krd A shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) upon changing solvent polarity is known as solvatochromism. nih.gov Theoretical studies can predict these shifts, providing insight into the nature of the electronic transitions and the solute-solvent interactions.

Illustrative Data: Solvent Effects on the HOMO-LUMO Energy Gap The following table illustrates how the calculated energy gap might vary in different environments. These are example values.

| Solvent (Dielectric Constant, ε) | Illustrative HOMO-LUMO Gap (ΔE, eV) |

| Gas Phase (ε = 1) | 4.60 |

| Ethanol (B145695) (ε = 24.5) | 4.52 |

| Water (ε = 78.4) | 4.48 |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery and molecular biology for understanding ligand-receptor interactions at an atomic level.

In a molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket.

A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. The results of a docking simulation can identify the most likely binding mode of the ligand and the key intermolecular interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the naphthalene ring system could engage in hydrophobic and π-stacking interactions with amino acid residues in the protein's active site.

Illustrative Data: Molecular Docking Results This table provides an example of the output from a molecular docking simulation. The target and values are hypothetical.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120 (H-bond), Tyr355 (π-π stacking), Val523 (hydrophobic) |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions at Active Sites

The functionality and behavior of this compound and related systems within biological or chemical active sites are fundamentally governed by a complex network of non-covalent interactions. nih.gov Computational chemistry provides powerful tools to dissect and quantify these interactions, offering insights that are often inaccessible through experimental means alone. The primary non-covalent forces at play include hydrogen bonding, van der Waals interactions (including dispersion forces), and π-π stacking. researchgate.net

Hydrogen bonding, particularly involving the hydroxyl group of the naphthalenol core, is a critical determinant of molecular recognition and catalytic processes. Quantum chemical methods are employed to characterize the strength and geometry of these bonds. nih.gov Density Functional Theory (DFT) is a widely used approach, often in conjunction with methods that account for dispersion, to calculate interaction energies and analyze the electronic properties of hydrogen-bonded complexes. nih.govucl.ac.uk Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the hydrogen bonds. nih.gov

π-π Stacking: The aromatic naphthalene core can engage in stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein active site.

C-H···π Interactions: Hydrogen atoms bonded to carbon can act as weak hydrogen bond donors to the π-system of the naphthalene ring.

Computational models can predict the preferred geometries and interaction energies for these varied non-covalent interactions. For instance, calculations on hypoxanthine, another heterocyclic system, have shown that stacking interactions can be similar in magnitude to hydrogen-bonding interactions, highlighting the need to consider all such forces for an accurate model. rsc.org Non-Covalent Interaction (NCI) plots, which are derived from the electron density and its derivatives, are a valuable visualization tool to identify and characterize weak interactions in real space.

| Interaction Type | Key Moieties Involved in this compound | Typical Computational Methods | Significance |

|---|---|---|---|

| Hydrogen Bonding | -OH group (donor/acceptor), Methoxy -O- (acceptor) | DFT, MP2, CCSD(T), SAPT, QTAIM | Directional; crucial for specificity and catalysis |

| π-π Stacking | Naphthalene aromatic rings | Dispersion-corrected DFT, MP2, CCSD(T) | Stabilizes complexes with other aromatic systems |

| van der Waals (Dispersion) | Entire molecule | Dispersion-corrected DFT, SAPT | Omnipresent; contributes to overall binding affinity |

| C-H···π Interactions | Aromatic C-H bonds and the naphthalene π-system | High-level ab initio methods, DFT-D | Contributes to conformational stability |

Mechanistic Studies of Excited-State Proton Transfer (ESPT)

Naphthols are classic photoacids, meaning their acidity increases dramatically upon electronic excitation. This phenomenon drives a process known as Excited-State Proton Transfer (ESPT), where a proton is transferred from the hydroxyl group to a nearby acceptor. nih.gov Computational modeling is indispensable for elucidating the intricate, ultrafast dynamics of this process. rsc.org

Potential Energy Surface Profiling

The mechanism of ESPT is best understood by mapping the potential energy surface (PES) for both the ground electronic state (S₀) and the first excited singlet state (S₁). The reaction coordinate is typically defined as the distance of the proton from the donor oxygen atom. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the properties of excited states and constructing these potential energy profiles. nih.govnih.gov

In the ground state (S₀), a significant energy barrier typically separates the normal (enol) form from the proton-transferred (keto) tautomer, making the transfer thermodynamically unfavorable. Upon photoexcitation to the S₁ state, the electronic structure of the molecule is reorganized. For naphthol derivatives, this redistribution of electron density dramatically lowers, or in some cases eliminates, the barrier for proton transfer, creating a steep downhill gradient on the S₁ PES. researchgate.net This facilitates an ultrafast, often sub-picosecond, proton transfer event. chemrxiv.org Computational profiling of the PES allows for the determination of key parameters such as the energy barrier to transfer in the excited state and the relative energies of the enol and keto tautomers, which are critical for understanding the reaction kinetics.

| Electronic State | Species | Relative Energy (kcal/mol) | ESPT Barrier (kcal/mol) |

|---|---|---|---|

| Ground State (S₀) | Enol Form | 0.0 | ~10-15 |

| Ground State (S₀) | Keto Tautomer | > 10.0 | |

| Excited State (S₁) | Enol Form | 0.0 (Franck-Condon) | < 2.0 (often barrierless) |

| Excited State (S₁) | Keto Tautomer | -5 to -10 |

Influence of Solvent Polarity on ESPT Dynamics

The dynamics of ESPT are profoundly sensitive to the surrounding solvent environment. researchgate.net Solvent polarity, in particular, can modulate the relative energies of the involved electronic states and thereby influence the rate and efficiency of the proton transfer. nih.govrsc.org Computational studies often model solvent effects using either implicit continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework. researchgate.net

In nonpolar solvents, intramolecular hydrogen bonds are preserved, and ESPT typically proceeds efficiently. In polar aprotic solvents, the solvent can stabilize the charge-separated character of the excited state, but strong hydrogen-bonding interactions with the solvent are absent. In polar protic solvents (like water or methanol), the solvent molecules can form hydrogen bonds with the naphthol's hydroxyl group. This can open up alternative, solvent-mediated proton transfer pathways, sometimes competing with the direct intramolecular route. researchgate.net

Studies on various naphthol derivatives have shown that increasing solvent polarity can have complex effects. For some systems, it can inhibit the intramolecular ESPT process by stabilizing the initially excited enol form or by disrupting the pre-existing intramolecular hydrogen bond required for efficient transfer. nih.gov Theoretical vibrational spectra calculated in different solvents can corroborate these findings by showing shifts in the O-H stretching frequency, which is indicative of changes in hydrogen bond strength. nih.gov

Interplay of Charge Transfer and Hydrogen Bond Strength in Excited States

The driving force for ESPT is a significant intramolecular charge transfer (ICT) that occurs upon photoexcitation. rsc.org Absorption of a photon promotes an electron from a highest occupied molecular orbital (HOMO), often localized on the naphthalene ring system, to a lowest unoccupied molecular orbital (LUMO) that may have a different spatial distribution. nsf.gov This redistribution of electron density effectively increases the electron density on the proton-accepting atom and decreases it on the hydroxyl oxygen, making the oxygen more acidic and the acceptor site more basic.

This photo-induced charge transfer is directly linked to the strengthening of the hydrogen bond that mediates the proton transfer. Computational analyses, such as Natural Bond Orbital (NBO) or Hirshfeld charge analysis, can quantify the change in atomic charges between the ground and excited states. nih.gov These calculations typically show a significant increase in the negative charge on the acceptor atom and a decrease on the hydroxyl hydrogen in the S₁ state, which corresponds to a stronger, shorter, and more covalent-like hydrogen bond. This excited-state hydrogen bond strengthening is a key mechanistic feature that facilitates the nearly barrierless transfer of the proton along the pre-formed hydrogen bond coordinate. rsc.org The degree of charge transfer, and thus the driving force for ESPT, can be modulated by substituents on the naphthalene ring, providing a route for tuning the photophysical properties of these molecules. nih.gov

Mechanistic Investigations of Chemical Reactions and Biological Transformations Involving 6 Methoxynaphthalene Based Compounds

Photochemical and Photocatalytic Degradation Pathways

Research into the photochemical and photocatalytic degradation of 6-methoxynaphthalene-based compounds, particularly the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), has revealed complex transformation pathways. These studies, often employing advanced techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have identified key chemical changes that occur when these molecules are exposed to light.

Elucidation of Decarboxylation and Demethylation Routes

The degradation of 6-methoxynaphthalene derivatives under UV irradiation is often initiated by two primary reactions: decarboxylation and demethylation. mdpi.comfrontiersin.org In studies involving naproxen, photodecarboxylation is a significant pathway. nih.gov This process involves the removal of the carboxyl group, which can lead to the formation of various intermediates. researchgate.net For instance, the photodecarboxylation of 6-methoxy-2-naphthylacetic acid, a related compound, has been shown to occur in both aerated aqueous and organic solvents. nih.gov A proposed mechanism for this reaction involves the generation of a naphthalene (B1677914) radical cation from the excited singlet state, followed by the addition of oxygen before the decarboxylation step. nih.gov

Demethylation, the removal of the methyl group from the methoxy (B1213986) moiety, is another critical initial step in the degradation process. mdpi.comscialert.net This reaction transforms the methoxy group into a hydroxyl group, significantly altering the properties of the molecule. Studies on naproxen have confirmed that both decarboxylation and demethylation are initial steps in its oxidative degradation pathway. mdpi.com The interplay between these routes contributes to the diversity of the resulting photoproducts.

Identification of Intermediate Photoproducts

The photochemical degradation of 6-methoxynaphthalene compounds results in a variety of intermediate products. In the case of naproxen, several key photoproducts have been identified, confirming the proposed degradation routes. Following decarboxylation and subsequent oxidation, compounds such as 2-acetyl-6-methoxynaphthalene (B28280) and 1-(6-methoxy-2-naphthyl)ethanol (B28278) are formed. mdpi.comresearchgate.net Further degradation can lead to a range of other aromatic intermediates. nih.gov

One study identified seven distinct photoproducts of naproxen, which were characterized using advanced mass spectrometry techniques. nih.gov The formation of these intermediates is rationalized through classic photochemical pathways including Norrish-type cleavage, hydrogen abstraction, and oxygen addition. nih.gov It has been noted that some of these intermediate photoproducts may exhibit greater potential toxicity than the parent compound. nih.gov In studies of 1-naphthol (B170400) derivatives, irradiation in aqueous solutions has been shown to generate transient intermediates known as naphthoquinone methides. researchgate.net

| Parent Compound | Identified Intermediate Photoproducts | Observed Degradation Pathway |

|---|---|---|

| Naproxen | 2-acetyl-6-methoxynaphthalene | Decarboxylation & Oxidation |

| Naproxen | 1-(6-methoxy-2-naphthyl)ethanol | Decarboxylation |

| Naproxen | 6-O-desmethylnaproxen | Demethylation |

| 1-Naphthol Derivatives | 1,5-Naphthoquinone methide | Excited-State Intramolecular Proton Transfer (ESIPT) |

Biological Metabolic Pathways

The biotransformation of compounds containing the 6-methoxynaphthalene scaffold is a critical determinant of their pharmacological activity and clearance from the body. Research has focused on understanding the enzymatic processes involved, particularly for prodrugs that require metabolic activation and for active drugs undergoing metabolic inactivation and excretion.

Prodrug Activation and Active Metabolite Formation

The concept of prodrug activation is exemplified by nabumetone (B1676900), a compound structurally related to 6-methoxynaphthalen-1-ol. Nabumetone itself is inactive and requires metabolic conversion to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase-2 (COX-2). tandfonline.com The activation pathway involves a series of enzymatic steps. High-performance liquid chromatography and gas chromatography-mass spectrometry have been used to identify key intermediates in this transformation, including an alcohol-related intermediate, 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol), in cryopreserved hepatocytes. tandfonline.com

Role of Non-Cytochrome P450 Enzymes (e.g., Flavin-Containing Monooxygenase Isoforms) in Biotransformation

While cytochrome P450 (CYP) enzymes are major players in drug metabolism, non-CYP enzymes also play a crucial role. nih.gov Flavin-containing monooxygenases (FMOs) are a significant family of non-CYP enzymes involved in the phase I metabolism of xenobiotics. ucl.ac.uknih.gov In the case of nabumetone activation, FMO5 has been identified as a key enzyme. tandfonline.com It catalyzes a Baeyer-Villiger oxidation step in the conversion of nabumetone. tandfonline.com FMOs are notable because, unlike many CYP enzymes, they are not easily induced or inhibited by other chemicals, which may reduce the likelihood of drug-drug interactions. nih.govucl.ac.uk

In contrast, the O-demethylation of naproxen to 6-O-desmethylnaproxen is primarily mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2. scialert.netnih.govclinpgx.org This highlights how different enzymatic systems are recruited for the metabolism of structurally similar compounds.

| Compound | Metabolic Process | Primary Enzyme(s) Involved |

|---|---|---|

| Nabumetone | Prodrug Activation (Oxidation) | FMO5 |

| Naproxen | O-Demethylation | CYP2C9, CYP1A2 |

| Naproxen | Glucuronidation | UGT2B7 |

In Vitro Inhibition Studies of Metabolic Enzymes

In vitro studies are essential for characterizing the enzymes involved in metabolic pathways and for identifying potential drug interactions. For the metabolism of naproxen, inhibition studies using human liver microsomes have been crucial. The use of specific P450 inhibitors has helped to confirm the roles of different isoforms. For example, sulfaphenazole, a known CYP2C9 inhibitor, was shown to inhibit the demethylation of naproxen. nih.gov Similarly, warfarin, piroxicam, and tolbutamide (B1681337) also demonstrated inhibitory effects on this metabolic reaction. nih.gov In contrast, inhibitors of other CYP isoforms, such as α-naphthoflavone (CYP1A) and troleandomycin (B1681591) (CYP3A), had no significant effect, further pinpointing the specific enzymes responsible for naproxen's metabolism. nih.gov

| Metabolic Reaction | Inhibitor | Target Enzyme (Family) | Observed Effect |

|---|---|---|---|

| Naproxen O-demethylation | Sulfaphenazole | CYP2C9 | Inhibition |

| Naproxen O-demethylation | Warfarin | CYP2C9 | Inhibition |

| Naproxen O-demethylation | Piroxicam | CYP2C | Inhibition |

| Naproxen O-demethylation | Tolbutamide | CYP2C9 | Inhibition |

| Naproxen O-demethylation | Furafylline | CYP1A2 | Partial Inhibition |

| Naproxen O-demethylation | α-Naphthoflavone | CYP1A | No Effect |

Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of 6-methoxynaphthalene-based compounds is dictated by the electron-donating nature of the methoxy and hydroxyl groups, which activate the naphthalene ring towards electrophilic substitution and influence nucleophilic reactions at adjacent positions. Mechanistic investigations have shed light on the pathways through which these transformations occur, with silver-induced substitutions and base-promoted aromatizations being notable examples.

Silver-Induced Substitution Reactions

Silver(I) salts are known to catalyze a variety of organic transformations, including substitution reactions, by acting as a Lewis acid. In the context of 6-methoxynaphthalene derivatives, silver ions can play a crucial role in activating the substrate towards either electrophilic or nucleophilic attack.

One of the key roles of silver(I) is to act as a halophile, facilitating the abstraction of a halide to generate a reactive intermediate. For instance, in reactions involving halogenated naphthalene precursors, the silver ion can assist in the departure of a halide ion, creating a carbocationic species or a transition state with significant positive charge on the ring. This intermediate is then susceptible to attack by a nucleophile.

While direct studies on this compound are limited, analogous silver-catalyzed reactions provide insight into potential mechanisms. For example, the silver(I)-catalyzed regioselective synthesis of highly substituted α-naphthols from β-ketoesters and alkynes proceeds through C-H functionalization, where the silver catalyst is proposed to activate the alkyne for nucleophilic attack. nih.gov Similarly, silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols to produce dihalogenated naphthalenes highlight the ability of silver to promote the formation of a reactive electrophile. nih.gov

A plausible mechanism for a silver-induced substitution on a derivative of this compound, for instance, the replacement of a leaving group (like a halide) at a position on the naphthalene ring, would involve the coordination of the silver ion to the leaving group. This coordination polarizes the C-X bond, making the carbon atom more electrophilic and facilitating its attack by a nucleophile. The driving force for this reaction is often the precipitation of the silver halide, which shifts the equilibrium towards the products.

| Reactant Type | Silver Catalyst Role | Intermediate | Product Type |

| β-Ketoester and Alkyne | Alkyne activation | Stabilized vinyl cation | Substituted α-Naphthol |

| Terminal Alkynol | Halogen activation/Lewis acid | Halonium ion intermediate | Dihalogenated Naphthalene |

| Halogenated Naphthalene | Halide abstraction | Carbocationic species | Substituted Naphthalene |

This table illustrates the versatile role of silver catalysts in reactions leading to naphthalene derivatives, based on analogous transformations.

Base-Promoted Aromatization Processes

Base-promoted aromatization is a common strategy for the synthesis of substituted phenols and naphthols from non-aromatic precursors, such as cyclohexenones or tetralones. In the case of synthesizing this compound, a likely precursor would be a 6-methoxy-1-tetralone. The conversion of this precursor to the final aromatic product involves a dehydrogenation process, which can be facilitated by a base.

The mechanism of base-promoted aromatization of a tetralone to a naphthol generally proceeds through a series of deprotonation and elimination steps. The process is initiated by the abstraction of a proton from the α-position to the carbonyl group, forming an enolate. This is a key step where the base plays a crucial role. The enolate then undergoes further transformations to introduce the second double bond required for aromaticity.

A proposed mechanistic pathway for the aromatization of a 6-methoxytetralone derivative in the presence of a base is as follows:

Enolate Formation: A base abstracts a proton from the C2 position of the 6-methoxytetralone, leading to the formation of a resonance-stabilized enolate.

Keto-Enol Tautomerism: The enolate is in equilibrium with its keto and enol tautomers.

Oxidation/Dehydrogenation: The crucial step is the removal of two hydrogen atoms to form the aromatic ring. In the presence of a suitable oxidizing agent or through a disproportionation reaction, the dihydro-intermediate is converted to the stable aromatic naphthol. In some catalytic systems, this step is a direct dehydrogenation. For instance, the catalytic dehydrogenation of α-tetralone to α-naphthol is a known industrial process. google.com

| Precursor | Base Role | Key Intermediate | Aromatization Step |

| 6-Methoxy-1-tetralone | Proton abstraction | Enolate | Dehydrogenation/Oxidation |

| Substituted Cyclohexenone | Proton abstraction | Dienolate | Elimination of a leaving group |

This table summarizes the general features of base-promoted aromatization processes leading to aromatic hydroxyl compounds.

The study of these mechanisms is fundamental for the rational design of synthetic routes to this compound and its derivatives, allowing for the optimization of reaction conditions and the development of new synthetic methodologies.

Biological Activity and Pharmacological Mechanism Research of 6 Methoxynaphthalene Derived Agents

Anticancer and Cytotoxic Activity Assessments

Derivatives of the 6-methoxynaphthalene scaffold have been a subject of investigation for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of various human cancer cell lines and the underlying molecular mechanisms responsible for these cytotoxic effects.

A number of synthesized derivatives of 6-methoxynaphthalene have demonstrated notable antiproliferative activities against human cancer cells. Preliminary screening assays have shown that certain novel compounds derived from this structure possess promising inhibitory activity specifically against the colon cancer cell line HCT-116. For instance, in one study, a series of 6-methoxynaphthalene derivatives were synthesized and evaluated, with compounds designated as 6b-d and 16 showing potential as cytotoxic agents against HCT-116 cells.

Human cancer cell lines like HCT-116 (colon carcinoma), A549 (non-small cell lung adenocarcinoma), and MCF-7 (breast cancer) are standard models for evaluating the cytotoxic potential of new chemical entities. The efficacy of anticancer compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cell population. The activity of 6-methoxynaphthalene derivatives highlights their potential as a foundational structure for developing new chemotherapeutic agents.

Table 1: Antiproliferative Activity of Selected 6-Methoxynaphthalene Derivatives

| Compound Designation | Target Cell Line | Observed Activity |

|---|---|---|

| 6b | HCT-116 | Promising Inhibitory Activity |

| 6c | HCT-116 | Promising Inhibitory Activity |

| 6d | HCT-116 | Promising Inhibitory Activity |

The anticancer effects of 6-methoxynaphthalene derivatives are attributed to several molecular mechanisms, with a significant focus on the inhibition of specific enzymes critical for cancer cell survival and proliferation.

AKR1C3 Inhibition: A primary mechanism identified for the antineoplastic action of these compounds is the inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is an enzyme implicated in the biosynthesis of potent androgens and is overexpressed in various cancers, contributing to tumor progression and resistance to therapy. Nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952), which contains a 6-methoxynaphthalene core, have been identified as potent inhibitors of AKR1C3. This suggests that the anticancer effects of certain NSAIDs and their derivatives may occur through a pathway independent of their well-known COX-2 inhibition. Molecular modeling and docking studies have been performed to predict the affinity and orientation of synthesized 6-methoxynaphthalene derivatives within the active site of the AKR1C3 enzyme.

DNA Damage and Apoptosis Induction: While research specifically detailing DNA damage and apoptosis induction by 6-methoxynaphthalen-1-ol is specific, these are common mechanisms for many anticancer agents. The induction of DNA damage can trigger signaling pathways that lead to programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of a chemical scaffold. For 6-methoxynaphthalene derivatives, research has aimed to understand how different chemical modifications influence their biological activity, particularly their ability to inhibit AKR1C3.

SAR studies on related anticancer compounds have shown that the type and position of functional groups on an aromatic ring system significantly impact cytotoxicity and target specificity. For instance, the addition of methoxy (B1213986) groups can influence the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein. In the context of AKR1C3 inhibition, the design of 6-methoxynaphthalene derivatives often involves modifying specific parts of the molecule to enhance its interaction with the enzyme's active site. For example, attaching carboxylic acid groups at appropriate positions on the naphthalene (B1677914) ring can improve interaction with the active site's hydrophobic pocket and form hydrogen bonds with key amino acid residues or the enzyme's coenzyme.

Antimicrobial and Antifungal Activity

Compounds containing a methoxynaphthalene structure have also been explored for their ability to combat microbial and fungal pathogens.

Phenolic compounds, including those with methoxy substitutions, are known to possess antimicrobial properties. The hydroxyl (-OH) group is often critical for this activity, as it can disrupt microbial membrane structures. While specific studies on the antibacterial efficacy of this compound are not detailed in the provided context, related methoxyphenol compounds have demonstrated activity against various foodborne pathogens and spoilage bacteria. The structural features of this compound suggest it may have potential as an antibacterial agent, a hypothesis that warrants further investigation.

Research has identified antifungal properties in an isomer of the target compound, 8-methoxynaphthalen-1-ol, against the plant pathogenic fungus Athelia rolfsii (also known as Sclerotium rolfsii). This fungus is responsible for Southern blight disease, which affects a wide range of crops, including tomatoes.

The compound 8-methoxynaphthalen-1-ol, isolated from the endophytic fungus Diatrype palmicola, was shown to inhibit the growth of A. rolfsii. The minimum inhibitory concentration (MIC) required to prevent fungal growth was determined to be 250 µg/mL. Importantly, when tested for phytotoxicity, 8-methoxynaphthalen-1-ol did not show harmful effects on tomato leaves, indicating its potential as a biofungicide to control this plant disease without damaging the host plant.

Table 2: Antifungal Activity of Methoxynaphthalen-1-ol Isomer

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) | Phytotoxicity |

|---|

Anti-inflammatory Effects

The anti-inflammatory properties of 6-methoxynaphthalene derivatives are a cornerstone of their therapeutic application, primarily mediated through the inhibition of key enzymatic pathways and the modulation of inflammatory signaling molecules.

A primary mechanism for the anti-inflammatory effect of 6-methoxynaphthalene-derived agents, such as the well-known nonsteroidal anti-inflammatory drug (NSAID) Naproxen, is the inhibition of cyclooxygenase (COX) enzymes. drugbank.com Most NSAIDs, including Naproxen, act as non-selective inhibitors of both COX-1 and COX-2 isoenzymes. wikipedia.org

COX-1 is a constitutively expressed enzyme involved in "house-keeping" physiological processes. drugbank.com

COX-2 is an inducible enzyme, and its expression is upregulated by cytokines and mitogens during inflammatory processes. wikipedia.org

By blocking the active site of these enzymes, Naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.comyoutube.com The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of COX-1 is associated with some of the side effects of non-selective NSAIDs. wikipedia.org

Beyond COX inhibition, 6-methoxynaphthalene derivatives can influence other significant inflammatory pathways.

Nitric Oxide (NO) Production: The effect of standard 6-methoxynaphthalene derivatives on nitric oxide production appears to be limited. Research has shown that some NSAIDs fail to alter the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. ahajournals.org However, to leverage the vasodilatory and cytoprotective effects of NO, specific NO-releasing derivatives have been developed. Compounds like NO-naproxen (Naproxcinod) are designed to release NO, which can help counteract some of the negative effects of prostaglandin (B15479496) inhibition. nih.govtaylorandfrancis.com

Interleukin-6 (IL-6): Research has demonstrated that Naproxen can effectively suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). In studies using human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β, Naproxen significantly inhibited the expression and secretion of IL-6. nih.gov Similar inhibitory effects on IL-6 synthesis have been observed in human astrocytoma cells and osteoarthritis synovial tissue fibroblasts. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): The influence of 6-methoxynaphthalene derivatives on Tumor Necrosis Factor-alpha (TNF-α) is complex, with studies reporting seemingly contradictory effects.

Inhibition of TNF-α: Some research indicates a clear suppressive role. One study found that Naproxen dose-dependently reduced the expression and secretion of TNF-α in HUVECs that were stimulated with the inflammatory cytokine IL-1β. nih.gov This suggests a direct anti-inflammatory action by downregulating this key cytokine.

Potential for Increased TNF-α: Conversely, another mechanism has been proposed whereby NSAIDs could indirectly lead to an increase in TNF-α levels. nih.gov This is because COX-derived prostaglandins, particularly PGE2, provide a negative feedback signal that helps control TNF-α production. By inhibiting COX enzymes and thus lowering PGE2 levels, NSAIDs may remove this inhibitory signal, potentially leading to an increase or "superinduction" of TNF-α production by immune cells like monocytes. nih.gov Some studies in patients have shown that certain NSAIDs can lead to an increase in serum TNF-α levels after oral administration. msjonline.orgwho.intmsjonline.org

This dual potential highlights the complexity of the inflammatory cascade and suggests that the net effect of these agents on TNF-α may be dependent on the specific cellular context and inflammatory environment.

Antioxidant Capacity and Free Radical Scavenging Properties

The chemical structure of this compound, which features a hydroxyl group directly attached to the naphthalene ring system, suggests inherent antioxidant and free radical scavenging capabilities. The antioxidant activity of phenolic compounds, including hydroxylated naphthalenes, is largely governed by their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.

Structure-activity relationship studies on dihydroxynaphthalenes (DHNs) have provided insight into the factors governing their antioxidant power. A key finding is that an α-substitution pattern of the hydroxyl group (i.e., at the 1, 4, 5, or 8 position) is associated with higher antioxidant power compared to a β-substitution pattern (at the 2, 3, 6, or 7 position). This enhanced activity is attributed to the greater stability of the resulting α-naphthoxyl radical intermediate. Since this compound possesses a hydroxyl group at the C-1 position (an α-position), it is predicted to have notable antioxidant activity.

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

| Compound | Assay | Result Metric | Finding |

|---|---|---|---|

| 1,8-Dihydroxynaphthalene (α,α-DHN) | DPPH Assay | % DPPH reduction | Demonstrates the highest antioxidant power among DHN isomers due to a unique hydrogen-bonded peri-hydroxylation pattern. |

| 1,6-Dihydroxynaphthalene (α,β-DHN) | DPPH Assay | % DPPH reduction | Shows higher antioxidant activity than β,β-DHNs, supporting the importance of the α-hydroxyl group. |

| 1-Hydroxynaphthalene (1-HN) | FRAP Assay | Reducing Power | Exhibits significant antioxidant activity, superior to many β-substituted naphthalenes. |

| 2-Allyl-4-methoxyphenol | DPPH Assay | EC20 | Effectively scavenges DPPH radicals, outperforming related natural compounds like eugenol. |

This table presents generalized findings from structure-activity studies on related compounds to illustrate the principles of antioxidant capacity in methoxy- and hydroxy-naphthalene structures.

Enzyme Interaction and Modulation Studies

Recent research has identified Aldo-Keto Reductase 1C3 (AKR1C3) as a significant molecular target for derivatives of 6-methoxynaphthalene. AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme that plays a crucial role in the biosynthesis of potent androgens like testosterone. It is overexpressed in certain cancers, such as castration-resistant prostate cancer (CRPC), where it contributes to tumor growth and drug resistance.

Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is known to be a potent inhibitor of AKR1C3. However, its utility can be limited by its simultaneous inhibition of other enzymes like AKR1C2 and the COX isozymes. To address this, researchers have synthesized and tested various analogues. One particularly effective compound is (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an analogue where the methyl group of R-naproxen is replaced by an ethyl group. This modification resulted in a potent and selective inhibitor of AKR1C3.

Studies have shown that this compound competitively inhibits AKR1C3 with high selectivity over other AKR1C enzymes and is devoid of inhibitory activity on COX isozymes. This selectivity is crucial for targeting androgen production within tumors without causing the side effects associated with broader enzyme inhibition.

| Compound | Target Enzyme | Inhibition Metric (IC50) | Selectivity Notes |

|---|---|---|---|

| (S)-Naproxen | AKR1C3 | Potent Inhibition | Also inhibits AKR1C2 and COX enzymes, limiting selectivity. |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | 750 nM (Ki value) | Highly selective for AKR1C3 over other AKR1C enzymes (AKR1C1, AKR1C2, AKR1C4). |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | COX-1 | >100 µM | Demonstrates over 1000-fold selectivity for AKR1C3 over COX-1. |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | COX-2 | >100 µM | Shows no significant inhibition of COX-2. |

Data synthesized from studies on Naproxen analogues.

Flavin-Containing Monooxygenase Isoform 5 (FMO5)

Flavin-containing monooxygenases (FMOs) are a family of enzymes crucial for the metabolism of a wide range of xenobiotics, including drugs and environmental toxins. wikipedia.org These enzymes, which require NADPH and FAD to function, specialize in oxidizing soft nucleophiles like amines and sulfides, thereby facilitating their excretion. wikipedia.org FMO5 is a member of this family, and while it shares structural similarities with other FMOs, its substrate specificity is more restricted. mdpi.com Research has identified FMO5 as a regulator of metabolic aging and glucose homeostasis, suggesting a role beyond xenobiotic metabolism. nih.gov It has been shown to be particularly efficient in catalyzing Baeyer-Villiger reactions on various carbonyl compounds. nih.gov

Despite the growing understanding of FMO5's physiological roles, there is currently a lack of specific research investigating the interaction between 6-methoxynaphthalene-1-ol derivatives and this particular enzyme isoform. The metabolism of naphthalene itself is known to be mediated by cytochrome P450 monooxygenases, leading to the formation of various metabolites. However, the potential for 6-methoxynaphthalene-derived compounds to act as substrates or inhibitors of FMO5 remains an unexplored area of research. Future studies are warranted to elucidate any potential metabolic pathways or pharmacological interactions involving FMO5 and this class of compounds.

DNA Methyltransferase 1 (DNMT1)

DNA methylation is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining existing methylation patterns during DNA replication. nih.gov Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. nih.gov Consequently, inhibitors of DNMT1 have emerged as a promising class of anti-cancer agents. nih.gov

The exploration of natural and synthetic compounds as DNMT1 inhibitors has identified several active molecules, including nucleoside analogs and various small molecules of natural origin such as curcumin (B1669340) and resveratrol. nih.govnih.gov While naphthalene derivatives have been investigated for their potential to form DNA adducts, specific research into the inhibitory activity of 6-methoxynaphthalene-1-ol derivatives against DNMT1 is limited. northwestern.edu One study noted a naphthalene sulfonamide as a potential DNMT1 inhibitor, suggesting that the naphthalene scaffold could be a starting point for the design of new inhibitors. nih.gov However, direct evidence of 6-methoxynaphthalene-derived compounds modulating DNMT1 activity is not yet available in the scientific literature. Further investigation is required to determine if this chemical class holds potential as epigenetic modulators through the inhibition of DNA methyltransferase 1.

Human Acetylcholinesterase (hAChE)

Human acetylcholinesterase (hAChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of hAChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Recent research has highlighted the potential of 6-methoxynaphthalene derivatives as effective inhibitors of hAChE. A study focused on methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls identified a specific 6-methoxy-naphthyl derivative, designated as 7av (SB-1436), as a potent dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. researchgate.netmdpi.com This compound demonstrated significant inhibitory activity against EeAChE (acetylcholinesterase from Electrophorus electricus) with an IC50 value of 176 nM. researchgate.netmdpi.com Kinetic studies revealed a non-competitive mode of inhibition for AChE, with a Ki value of 46 nM. researchgate.netmdpi.com Molecular modeling suggested that this derivative binds to both the catalytic and peripheral anionic sites of the enzyme. researchgate.netmdpi.com

These findings underscore the potential of the 6-methoxynaphthalene scaffold in the design of novel and potent hAChE inhibitors for the symptomatic treatment of Alzheimer's disease.

Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is another key enzyme involved in the hydrolysis of acetylcholine. In the progression of Alzheimer's disease, while AChE levels tend to decrease, BChE activity can remain stable or even increase, making it an important therapeutic target.

The aforementioned study on methoxy-naphthyl-linked N-benzyl pyridinium styryls also demonstrated the potent inhibitory effects of these derivatives on BChE. researchgate.netmdpi.com The optimized 6-methoxy-naphthyl derivative, 7av (SB-1436), was found to inhibit eqBChE (butyrylcholinesterase from equine serum) with an IC50 value of 370 nM. researchgate.netmdpi.com Similar to its effect on AChE, the kinetic analysis showed a non-competitive inhibition of BChE with a Ki value of 115 nM. researchgate.netmdpi.com Docking studies indicated that the compound interacts with both the catalytic and peripheral anionic sites of BChE. researchgate.netmdpi.com

The dual inhibitory action of this 6-methoxynaphthalene derivative against both hAChE and BChE suggests its potential as a more comprehensive therapeutic agent for Alzheimer's disease compared to selective AChE inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Constant (Ki) (nM) | Mode of Inhibition |

| 7av (SB-1436) | EeAChE | 176 | 46 | Non-competitive |

| 7av (SB-1436) | eqBChE | 370 | 115 | Non-competitive |

HIV-1 Protease

The Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. nih.gov The development of HIV-1 protease inhibitors has been a major success in the management of AIDS. nih.gov

Research into novel HIV-1 protease inhibitors has explored a wide range of chemical scaffolds. Naphthalene derivatives have shown promise in this area. For instance, a series of naphthalene-based "molecular tongs" have been synthesized and evaluated for their ability to inhibit the dimerization of HIV-1 protease, a critical step for its activity. nih.gov Additionally, naphthalenesulfonic acid derivatives have been investigated for their potential to inhibit HIV-1 induced cytopathogenesis and the activity of HIV-1 and HIV-2 reverse transcriptase. nih.gov While these studies establish the potential of the broader naphthalene structure in anti-HIV drug discovery, specific research focusing on derivatives of this compound as HIV-1 protease inhibitors is not yet prominent in the available literature. Further exploration in this area could lead to the development of novel antiretroviral agents.

Diverse Biological Activities of Derived Compounds

Anticonvulsant, Antiplatelet, Antimalarial, and Antidiabetic Potential

Compounds derived from the 6-methoxynaphthalene scaffold have demonstrated a remarkable diversity of biological activities, highlighting their potential in various therapeutic areas.

Anticonvulsant Potential: The search for novel anticonvulsant agents has led to the investigation of various heterocyclic systems. While direct studies on 6-methoxynaphthalene-1-ol derivatives are scarce, related structures have shown significant promise. For example, a series of novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and evaluated for their anticonvulsant activity against audiogenic seizures. Many of these derivatives were found to be more active and less toxic than the known noncompetitive AMPA receptor antagonist, GYKI 52466. nih.gov

Antiplatelet Activity: The prevention of platelet aggregation is a key strategy in the management of cardiovascular diseases. Naphthalimide derivatives have been identified as potent antiplatelet agents. One study identified a novel naphthalimide derivative, referred to as compound 6, that selectively inhibited collagen-mediated platelet aggregation and prevented thrombus formation without increasing the risk of bleeding. nih.gov This compound was found to be a glycoprotein (B1211001) VI (GPVI) antagonist. nih.gov

Antimalarial Potential: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Hydroxy-substituted naphthalene compounds have been found to possess antimalarial activity. nih.gov Furthermore, chalcone (B49325) derivatives containing methoxybenzene and pyridine (B92270) moieties have been synthesized and shown to have potent antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. nih.govmdpi.com

Antidiabetic Potential: The management of diabetes mellitus is a major global health challenge. Several studies have indicated the potential of naphthalene derivatives as antihyperglycemic agents. A series of aminoalkoxy phenyl-substituted naphthalen-1-yl-methanone derivatives showed significant anti-hyperglycemic activity in animal models. nih.gov Similarly, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones and other thiazolidinedione-naphthalene analogues have been synthesized and found to possess antihyperglycemic properties. researchgate.netnih.gov One study on a naphthalenemethyl ester derivative of dihydroxyhydrocinnamic acid demonstrated that it enhances glucose uptake by increasing the translocation of glucose transporter 4 (GLUT4). nih.gov Furthermore, novel quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues have been designed and shown to have antidiabetic activity through the inhibition of α-glucosidase and α-amylase. mdpi.com These findings suggest that the 6-methoxynaphthalene scaffold could be a valuable starting point for the development of new antidiabetic drugs.

| Biological Activity | Derivative Class | Key Findings |

| Anticonvulsant | 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | More active and less toxic than GYKI 52466. nih.gov |

| Antiplatelet | Naphthalimide derivative (compound 6) | Selective GPVI antagonist, inhibits collagen-mediated platelet aggregation without causing bleeding. nih.gov |

| Antimalarial | Hydroxy-substituted naphthalenes | Possess antimalarial activity. nih.gov |

| Antimalarial | Chalcones with methoxybenzene and pyridine | Potent activity against P. falciparum. nih.govmdpi.com |

| Antidiabetic | Naphthalen-1-yl-methanones | Significant anti-hyperglycemic activity. nih.gov |

| Antidiabetic | 5-(Naphthalenylsulfonyl)-2,4-thiazolidinediones | Potent antihyperglycemic agents. nih.gov |

| Antidiabetic | Naphthalenemethyl ester of dihydroxyhydrocinnamic acid | Enhances glucose uptake via GLUT4 translocation. nih.gov |

| Antidiabetic | Naphthalene-incorporated hydrazineylidene–propenamides | Inhibit α-glucosidase and α-amylase. mdpi.com |

Environmental Fate and Ecotoxicological Impact Assessments of 6 Methoxynaphthalene Derivatives

Environmental Degradation Studies

The degradation of a chemical compound in the environment determines its persistence and potential for long-term impact. Degradation can occur through various processes, including the action of light (photolysis), microbial activity (biodegradation), and reaction with water (hydrolysis).

Photolytic Degradation in Aqueous and Terrestrial Systems

Limited specific data exists on the photolytic degradation of 6-methoxynaphthalen-1-ol. However, studies on related naphthalene (B1677914) derivatives suggest that these compounds can undergo photochemical reactions. For instance, the photodegradation of naphthalene in the presence of various metal oxide nanomaterials has been investigated, indicating that photogenerated holes, superoxide (B77818) radicals, and hydroxyl radicals are key in the degradation process. zastita-materijala.org While direct sunlight can contribute to the degradation of some aromatic hydrocarbons, the specific rates and pathways for this compound in aqueous and terrestrial environments have not been documented.

Table 1: Illustrative Photodegradation Data for Related Naphthalene Compounds

| Compound | System | Conditions | Half-life (t½) | Reference |

| Naphthalene | Aqueous (with TiO2) | UV Irradiation | Not Specified | zastita-materijala.org |

| 2-Methoxynaphthalene (B124790) | Not Specified | Not Specified | Data Not Available | - |

| This compound | Aqueous/Terrestrial | Sunlight/UV | Data Not Available | - |

This table is for illustrative purposes and highlights the lack of specific data for this compound.

Aerobic and Anaerobic Biodegradation Characteristics

The biodegradation of naphthalene and its derivatives is a recognized environmental process, with various microorganisms capable of utilizing these compounds as a source of carbon and energy. frontiersin.org The presence of a methoxy (B1213986) group and a hydroxyl group on the naphthalene ring of this compound will influence its susceptibility to microbial attack.

Studies on 2-naphthol (B1666908), a structurally related compound, have shown that it can be degraded by both fungi (Aspergillus niger) and bacteria (Bacillus subtilis). nih.gov The degradation of 2-naphthol can proceed through the formation of intermediates like 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov Similarly, the biodegradation of other naphthalene derivatives is often initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and further metabolism. frontiersin.org

Table 2: Biodegradation Potential of this compound and Related Compounds

| Compound | Condition | Degradation Potential | Key Microbial Genera | Reference |

| Naphthalene | Aerobic | Readily Biodegradable | Pseudomonas, Bacillus | frontiersin.orgnih.gov |

| 2-Naphthol | Aerobic | Biodegradable | Aspergillus, Bacillus | nih.gov |

| This compound | Aerobic/Anaerobic | Data Not Available | Data Not Available | - |

This table is for illustrative purposes and highlights the lack of specific data for this compound.

Hydrolytic Stability Investigations

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems.

Environmental Persistence and Distribution Profiling

The persistence and distribution of a chemical in the environment are governed by a combination of its degradation rates and its partitioning behavior between different environmental compartments such as water, soil, and air.

Persistence in Aquatic Ecosystems

The persistence of this compound in aquatic ecosystems is a function of its combined degradation rates from photolysis, biodegradation, and hydrolysis. Given the lack of specific data for these processes, a definitive statement on its aquatic persistence cannot be made. However, for some related compounds like 2-methoxynaphthalene, there are indications of it being very toxic to aquatic organisms, which suggests it could persist long enough to exert such effects. scbt.com The water solubility and potential for volatilization will also play a role in its fate in aquatic environments.

Adsorption, Desorption, and Mobility in Soil Systems

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values tend to be less mobile and more likely to remain in the soil, while those with low Koc values are more likely to leach into groundwater.

Specific soil adsorption and mobility data for this compound are not available. However, studies on other naphthalene derivatives, such as 1-naphthol (B170400), indicate that their sorption to soil is influenced by the amount and nature of soil organic matter. nih.gov Generally, for hydrophobic organic compounds, adsorption increases with increasing soil organic carbon content. nih.gov The presence of both a hydroxyl and a methoxy group on this compound will affect its polarity and, consequently, its interaction with soil components. An estimated Koc value for the related compound 2-naphthol is 390, which suggests moderate mobility in soil. nih.gov

Table 3: Estimated Soil Mobility Classification Based on Koc Values

| Koc Range | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Immobile |

Source: Adapted from McCall et al. classification schemes. chemsafetypro.com The specific Koc for this compound is not available.

Ecotoxicity and Phytotoxicity Evaluations

Detailed studies specifically evaluating the phytotoxic effects of this compound on various plant species are not extensively available in the reviewed literature. Phytotoxicity is the detrimental effect of a substance on plant growth, which can manifest as inhibition of seed germination, reduced root and shoot elongation, and decreased biomass.

While general principles of phytotoxicity testing involve exposing plants to different concentrations of a chemical, specific data, such as the EC50 (the concentration that causes a 50% reduction in a measured parameter like growth), for this compound are not documented in the provided search results.

Research into the direct application of this compound as a biofungicide is not prominently featured in the available scientific literature. However, studies on a similar compound, 8-methoxynaphthalen-1-ol, have shown potential in controlling plant pathogens. For instance, 8-methoxynaphthalen-1-ol, isolated from an endophytic fungus, demonstrated antifungal activity against Athelia rolfsii, a fungus that causes Southern blight disease in tomatoes. nih.govnih.gov This compound was found to inhibit the growth of the pathogen and showed no phytotoxic effects on tomato leaves, suggesting its potential as a biocontrol agent. nih.govnih.gov

The development of biofungicides is a critical area of research aimed at reducing reliance on synthetic fungicides in agriculture. The antifungal activity of a compound is often evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For 8-methoxynaphthalen-1-ol, the MIC against A. rolfsii was determined to be 250 µg/mL. nih.govnih.gov Such findings for related compounds suggest that naphthalene derivatives could be a promising area for the development of new biofungicides. However, direct evidence and specific data for the biofungicidal efficacy of this compound are currently lacking.

Advanced Analytical Methodologies for 6 Methoxynaphthalen 1 Ol and Its Biotransformation Products

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating 6-Methoxynaphthalen-1-ol from its metabolites and from matrix interferences. amazonaws.com The choice of method depends on the analyte's properties and the required sensitivity. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. ijraset.com Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification. amazonaws.comimpactfactor.org

The process typically begins with understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance characteristics. amazonaws.com For this compound, a reversed-phase HPLC (RP-HPLC) approach is generally most effective. unirioja.es In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer. ijraset.com

Key steps in method development include:

Column Selection: A C18 (octadecylsilane) column is a common first choice due to its versatility and effectiveness in retaining moderately nonpolar compounds like this compound. lcms.cz Columns with smaller particle sizes (e.g., sub-2 µm) can offer higher resolution and faster analysis times on ultra-high-performance liquid chromatography (UHPLC) systems. lcms.cz

Mobile Phase Selection: The mobile phase typically consists of a mixture of water (often with a pH-modifying additive like formic acid or acetic acid to ensure consistent ionization) and an organic solvent such as acetonitrile (B52724) or methanol. impactfactor.orglcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the parent compound from its potentially more polar metabolites.